molecular formula C17H16N2O2S2 B2809332 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime) CAS No. 866008-39-1

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)

Cat. No. B2809332
CAS RN: 866008-39-1
M. Wt: 344.45
InChI Key: TWFWBDZOSUZZIY-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime) is a useful research compound. Its molecular formula is C17H16N2O2S2 and its molecular weight is 344.45. The purity is usually 95%.
BenchChem offers high-quality 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Applications

In the realm of optoelectronic materials, research has been conducted on the tailoring of optoelectronic properties through the modification of electron acceptor moieties in polymers incorporating related thieno and thiophene structures. Such studies have demonstrated the ability to achieve ambipolar and multichromic characteristics, along with broad spectral absorptions and low band gaps, which are crucial for applications in photovoltaics and semiconductors (Goker, Sarigul, & Toppare, 2020).

Synthesis and Structural Studies

Research on the synthesis and structural analysis of related compounds includes the development of novel synthesis pathways and the exploration of their chemical properties. For instance, studies have focused on the synthesis and reduction of thieno azocino isoindole diones, providing insight into their chemical behavior and potential applications in developing new chemical entities with desirable properties (Othman, Pigeon, & Decroix, 1998).

Antimicrobial and Antitumor Evaluation

There has been significant interest in the synthesis and evaluation of compounds incorporating thiazole and isoindole moieties for antimicrobial and antitumor activities. This includes the development of derivatives with potential applications in medical research and pharmaceutical development, highlighting the importance of such compounds in the search for new therapeutic agents (Jat, Salvi, Talesara, & Joshi, 2006).

properties

IUPAC Name

(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-18-14-10-23-17-12-6-4-3-5-11(12)16(20)19(17)9-15-13(14)7-8-22-15/h3-8,17H,2,9-10H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWBDZOSUZZIY-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)

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